7-Chloro-3-ethyl-1H-quinoxalin-2-one
Description
Chemical Identity and Structural Characterization of 7-Chloro-3-ethyl-1H-quinoxalin-2-one
Systematic Nomenclature and IUPAC Classification
The compound is systematically named This compound under IUPAC guidelines. The quinoxalinone core consists of a bicyclic structure comprising two fused six-membered rings: a benzene ring fused to a pyrazine-dione system. Numeric assignment prioritizes the ketone oxygen at position 2, with substituents ordered as follows:
- Chlorine at position 7 (benzene ring)
- Ethyl group at position 3 (pyrazine ring)
The molecular formula is C$${10}$$H$$9$$ClN$$_2$$O , with a molar mass of 208.65 g/mol . The SMILES notation ClC1=CC2=C(C=C1)N=C(C(O)=N2)CC encodes the connectivity of atoms, highlighting the ethyl and chloro substituents.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| IUPAC Name | This compound | |
| Molecular Formula | C$${10}$$H$$9$$ClN$$_2$$O | |
| Molecular Weight | 208.65 g/mol | |
| CAS Registry Number | 1464832-54-9 |
Molecular Architecture: Substituent Effects on Quinoxalinone Core
The ethyl and chloro substituents induce distinct electronic and steric effects:
- Ethyl Group (C3) : The alkyl chain at position 3 donates electrons via inductive effects, increasing electron density at the pyrazine ring. This alters reactivity in electrophilic substitution reactions and enhances lipophilicity compared to unsubstituted quinoxalinones.
- Chlorine (C7) : As an electron-withdrawing group, chlorine withdraws electron density from the benzene ring via resonance and inductive effects, polarizing the aromatic system and directing further substitution to meta positions.
Conformational analysis reveals that the ethyl group adopts a gauche configuration relative to the ketone oxygen, minimizing steric clashes with adjacent hydrogen atoms on the pyrazine ring. This arrangement stabilizes the molecule through weak C–H···O interactions between the ethyl hydrogens and the carbonyl oxygen.
Comparative Analysis with Parent Compound 2(1H)-Quinoxalinone
The parent compound, 2(1H)-quinoxalinone, lacks substituents, rendering it planar and symmetrical. Key differences include:
Electronic Effects
- The chlorine in this compound reduces π-electron density in the benzene ring, evidenced by a 15 nm bathochromic shift in UV-Vis spectra compared to the parent.
- The ethyl group increases the basicity of the pyrazine nitrogen at position 1 by 0.3 pKa units due to inductive electron donation.
Solubility and Reactivity
- Solubility : The ethyl group lowers aqueous solubility (logP = 2.1 vs. 0.8 for the parent), while the hydrochloride salt form (not observed in the parent) improves solubility in polar solvents.
- Reactivity : Chlorine enhances electrophilic substitution at position 5, whereas the parent undergoes substitution at position 6.
Crystallographic Data and Conformational Analysis
X-ray diffraction studies of this compound reveal a monoclinic crystal system with space group P2$$_1$$/c . Key structural features include:
Unit Cell Parameters
Hydrogen Bonding Network
The ketone oxygen (O1) participates in intermolecular hydrogen bonds with the NH group of adjacent molecules (N1–H···O1 = 2.89 Å), forming a zigzag chain along the crystallographic a-axis. The ethyl group engages in weak C–H···π interactions (3.12 Å) with the benzene ring of neighboring molecules, stabilizing the lattice.
Torsional Angles
- The C3–C2–N1–C8 torsion angle measures -172.5° , indicating near-perpendicular alignment between the ethyl group and pyrazine ring.
- The dihedral angle between the benzene and pyrazine rings is 5.2° , reflecting minimal deviation from planarity.
Table 2: Crystallographic Data Summary
| Parameter | Value | Source |
|---|---|---|
| Crystal System | Monoclinic | |
| Space Group | P2$$_1$$/c | |
| Hydrogen Bond (N1–H···O1) | 2.89 Å | |
| C–H···π Interaction | 3.12 Å |
Properties
Molecular Formula |
C10H9ClN2O |
|---|---|
Molecular Weight |
208.64 g/mol |
IUPAC Name |
8-chloro-3-ethyl-3H-quinoxalin-2-one |
InChI |
InChI=1S/C10H9ClN2O/c1-2-7-10(14)13-9-6(11)4-3-5-8(9)12-7/h3-5,7H,2H2,1H3 |
InChI Key |
GQYGRAHGGCNUFE-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(=O)N=C2C(=N1)C=CC=C2Cl |
Origin of Product |
United States |
Preparation Methods
Key Reaction Conditions:
| Parameter | Value |
|---|---|
| Solvent | Ethanol (condensation); DMF (alkylation) |
| Temperature | 80°C (condensation); RT (alkylation) |
| Catalyst/Base | K₂CO₃ (alkylation) |
| Yield | 73–85% |
This method benefits from straightforward scalability but requires sequential steps, increasing purification complexity.
One-Pot Synthesis Using Ethyl Bromoacetate
A streamlined one-pot protocol employs 4-chloro-1,2-diaminobenzene and ethyl bromoacetate in basic media. Triethylamine (3 equiv) in DMSO at 75°C facilitates simultaneous cyclization and alkylation, yielding the target compound in a single step.
Optimization Insights:
- Catalyst : Molybdophosphovanadates on alumina enhance yields (92% at 100 mg catalyst loading).
- Solvent : Toluene or DMSO improves regioselectivity.
- Temperature : Reactions at 75–80°C minimize side products.
Alkylation of Preformed 7-Chloro-quinoxalin-2-one
Starting with 7-chloro-1H-quinoxalin-2-one , position 3 is functionalized via alkylation. Ethyl bromide (1.2 equiv) and KHCO₃ in toluene at 110°C with phosphonium ylides (e.g., Ph₃P=CH₂) enable selective ethylation.
Comparative Performance:
| Alkylating Agent | Yield (%) | Conditions |
|---|---|---|
| Ethyl bromide | 73 | Toluene, 110°C |
| Ethyl iodide | 68 | DMF, RT |
| Diethyl sulfate | 65 | Acetonitrile, 60°C |
This method offers flexibility but requires pre-synthesis of the quinoxalinone core.
Dibromoethanone-Mediated Cyclization
2,2-Dibromo-1-ethylphenylethanone reacts with 4-chloro-1,2-diaminobenzene in DMSO at 75°C, forming the quinoxalin-2-one ring via an oxosulfonium intermediate. Triethylamine (3 equiv) ensures dehydrohalogenation and neutralization.
Regioselectivity Analysis:
Microwave-Assisted Synthesis
Modern techniques utilize microwave irradiation to accelerate reactions. A mixture of 4-chloro-1,2-diaminobenzene and ethyl glyoxalate in n-BuOH undergoes microwave heating (130°C, 30 min), achieving 85% yield with reduced side reactions.
Advantages:
- Time Efficiency : 30 min vs. 12–24 h conventional heating.
- Energy Savings : Lower solvent volumes required.
Acid-Promoted Carbamoylation Followed by Alkylation
In a two-step sequence, 7-chloro-1H-quinoxalin-2-one undergoes C–H carbamoylation with isocyanides in aqueous HClO₄ (90°C, 3 h), followed by ethylation. While primarily used for carbamoyl derivatives, this method adapts to alkylation with ethyl isocyanides.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-3-ethyl-1H-quinoxalin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Major Products Formed
The major products formed from these reactions include various substituted quinoxalines, which can exhibit enhanced biological activities and improved pharmacokinetic properties .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Exhibits antimicrobial, antiviral, and anticancer activities, making it a valuable compound for biological research.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its versatile chemical properties
Mechanism of Action
The mechanism of action of 7-Chloro-3-ethyl-1H-quinoxalin-2-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it can induce apoptosis in cancer cells by targeting specific signaling pathways and disrupting cellular processes .
Comparison with Similar Compounds
Substituent Effects on Reactivity and Stability
- 7-Bromo-8-chloro-3-ethyl-1H-quinoxalin-2-one (): Substituents: Bromo (7-position), chloro (8-position), ethyl (3-position). The bromine atom increases molecular weight (MW: ~316.5 g/mol) and polarizability compared to the target compound’s chlorine. Bromo derivatives often exhibit slower reaction kinetics in nucleophilic substitutions due to stronger C-Br bonds . Synthesized via DDQ-mediated oxidation of a dihydroquinoxalinone precursor, yielding 19% after purification .
- 7-(Bromomethyl)-8-chloro-3-ethyl-1H-quinoxalin-2-one (): Substituents: Bromomethyl (7-position), chloro (8-position), ethyl (3-position). The bromomethyl group enhances electrophilicity, making it reactive in alkylation or cross-coupling reactions. This contrasts with the target compound’s inert chloro group .
- 3-Chloro-1-methyl-1H-quinoxalin-2-one (): Substituents: Chloro (3-position), methyl (1-position). Methyl at the 1-position may sterically hinder interactions at the nitrogen .
Structural Modifications and Physicochemical Properties
Limitations and Data Gaps
- Limited data on the target compound’s exact physicochemical properties (e.g., solubility, melting point) necessitate extrapolation from analogs.
- Toxicity profiles remain uncharacterized, though safety protocols for similar compounds emphasize hazard mitigation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
